

Technical Whitepaper: Optimizing Fluorescence Microscopy with Fluorescent Red Mega 500

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Compound of Interest

Compound Name: *Fluorescent Red Mega 500*

Cat. No.: *B12058957*

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Executive Summary

Fluorescent Red Mega 500 (CAS: 540528-13-0) is a high-performance fluorophore distinguished by its Large Stokes Shift (LSS). Unlike conventional cyanine or rhodamine dyes, which typically exhibit a Stokes shift of 20–30 nm, **Fluorescent Red Mega 500** features a separation of over 100 nm between its excitation and emission maxima.

This unique photophysical property allows researchers to excite the fluorophore with standard blue-green lasers (e.g., 488 nm Argon or 514 nm) while collecting emission in the red channel (~610–612 nm). This capability is critical for single-laser multicolor imaging, enabling the simultaneous detection of green (e.g., FITC/GFP) and red targets without the need for multiple excitation sources or complex spectral unmixing.

Photophysical Characterization

Spectral Properties

The utility of **Fluorescent Red Mega 500** lies in its ability to bridge the gap between standard excitation lines and far-red detection channels.

Property	Value	Notes
Excitation Max ()	500–505 nm	Perfectly matches 488 nm (Argon) and 514 nm lines.
Emission Max ()	612 nm	Deep red emission, well-separated from GFP/FITC.
Stokes Shift	~110 nm	"Mega" class shift minimizes self-quenching and cross-talk.
Extinction Coeff. ()	~90,000	High absorptivity ensures bright signal output.
Molecular Weight	~596.7 g/mol	Small molecule size reduces steric hindrance in conjugates.
Solubility	DMSO, DMF, Water	Amphiphilic nature allows versatile labeling.

Mechanism of Action: TICT Dynamics

The large Stokes shift of **Fluorescent Red Mega 500** is governed by a Twisted Intramolecular Charge Transfer (TICT) mechanism.^[1] Upon photoexcitation, the molecule undergoes an electron transfer from an electron-donating group (typically diethylamino) to an electron-withdrawing aromatic system.^[1] This transfer induces a conformational relaxation (twisting) that significantly lowers the energy of the excited state before emission, resulting in the red-shifted photon release.

Key Consequence for Researchers:

- **Solvatochromism:** The TICT state is sensitive to environmental polarity. In polar solvents (like buffer), the quantum yield may be lower.^[1] Upon binding to hydrophobic pockets (e.g., HSA, lipid membranes, or antibody interfaces), the non-radiative decay pathways are suppressed, leading to a dramatic increase in fluorescence lifetime and brightness.

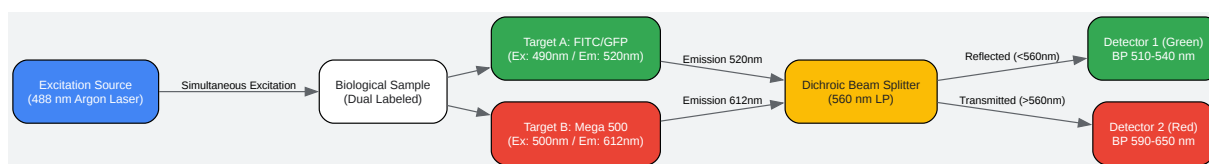
Experimental Applications & Workflows

Single-Laser Multicolor Imaging (The "Mega" Advantage)

The primary application of **Fluorescent Red Mega 500** is in multiplex immunofluorescence where laser lines are limited.

The Problem: Standard confocal systems often require switching between 488 nm (for GFP) and 561/633 nm (for RFP/Cy5) lasers. This introduces temporal delays (mismatch in dynamic live-cell imaging) and chromatic aberration risks. The Solution: Use **Fluorescent Red Mega 500** alongside a standard green fluorophore (e.g., Atto 488 or FITC).

Workflow Diagram:



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Figure 1: Optical path for simultaneous dual-color imaging using a single 488 nm excitation source. Mega 500 allows red detection without a secondary laser.

High-Throughput Binding Assays (HSA)

Due to its TICT nature, **Fluorescent Red Mega 500** serves as an excellent probe for hydrophobic binding sites on proteins like Human Serum Albumin (HSA).

- Principle: In buffer, the dye is relatively dim. Upon binding to the drug-binding sites of HSA, fluorescence intensity increases significantly.
- Application: Competitive binding assays. When a drug candidate displaces the dye from the protein, fluorescence decreases. This allows for rapid

determination without radioactive ligands.

Detailed Experimental Protocols

Protocol: Immunofluorescence Labeling with Mega 500

This protocol assumes the use of a secondary antibody conjugated to **Fluorescent Red Mega 500** (e.g., Goat anti-Rabbit IgG-Mega 500).

Reagents:

- PBS (Phosphate Buffered Saline), pH 7.4.
- Blocking Buffer: PBS + 1% BSA + 0.1% Triton X-100.
- Primary Antibody (Rabbit host).
- Secondary Antibody: Mega 500 conjugate.[2]
- Mounting Media (anti-fade).

Step-by-Step Methodology:

- Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature (RT). Wash 3x with PBS.
- Permeabilization: Incubate with PBS + 0.1% Triton X-100 for 10 minutes.
- Blocking: Incubate in Blocking Buffer for 30 minutes at RT to prevent non-specific binding.
- Primary Staining: Dilute primary antibody in Blocking Buffer (typically 1:100–1:500). Incubate for 1 hour at RT or overnight at 4°C.
- Wash: Wash 3x 5 minutes with PBS.
- Secondary Staining (Critical Step):
 - Dilute Mega 500-conjugated secondary antibody (1:200–1:500) in Blocking Buffer.

- Note: If co-staining with FITC/GFP, add the anti-mouse-FITC antibody in this same step.
- Incubate for 1 hour at RT in the dark.
- Final Wash: Wash 3x 5 minutes with PBS.
- Mounting: Mount coverslip using anti-fade medium. Seal with nail polish if necessary.
- Imaging: Set excitation to 488 nm. Collect Channel 1 (510–540 nm) for Green and Channel 2 (590–640 nm) for Red.

Protocol: Protein Binding Competition Assay

Objective: Determine binding affinity of a small molecule drug to HSA.

- Preparation: Prepare a 1

M stock of **Fluorescent Red Mega 500** in PBS.

- Protein Mix: Add HSA to a final concentration of 3

M (dye:protein ratio ~1:3 ensures saturation of specific sites). Incubate for 10 min.

- Titration: Aliquot the HSA-Dye complex into a 96-well black plate.
- Competition: Add the test compound (drug) in serial dilutions (e.g., 0.1

M to 100

M).

- Readout: Measure Fluorescence Intensity (Ex 488 nm / Em 612 nm).
- Analysis: Plot Fluorescence vs. Log[Concentration]. A decrease in signal indicates displacement of Mega 500 by the drug.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Signal Intensity	TICT quenching in aqueous buffer.	Ensure the dye is bound to the target. If using as a free stain, ensure the environment is hydrophobic enough. For antibodies, increase concentration slightly.
Bleed-through into Green Channel	Broad emission tail (rare).	Mega 500 has a large Stokes shift, so bleed-through into green is physically impossible. Check if the green dye is bleeding into the red channel.
Photobleaching	High laser power.	Mega dyes are generally stable, but TICT states can be sensitive. Use anti-fade mounting media (e.g., Mowiol or commercial equivalents).
Precipitation	Low solubility in pure water.	Always prepare stock solutions in anhydrous DMSO or DMF before diluting into aqueous buffers.

References

- Kudolo, M., et al. (2016). A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding.[3] Analytical and Bioanalytical Chemistry.[2][4][3][5][6] [\[Link\]](#)

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